molecular formula C21H15FN2O2S B2632344 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896345-57-6

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2632344
CAS No.: 896345-57-6
M. Wt: 378.42
InChI Key: PQTJRCDZEOJYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is a sophisticated small molecule research chemical featuring a benzoxazole core linked to a fluorophenylthioacetamide group. This structural motif is of significant interest in medicinal chemistry and neuroscience research, particularly for investigators exploring multitarget therapeutic strategies. Compounds containing the benzo[d]oxazole scaffold have demonstrated substantial potential in neuropharmacological applications, showing capabilities to protect against β-amyloid-induced neurotoxicity in cellular models of Alzheimer's disease by modulating the Akt/GSK-3β/NF-κB signaling pathway . The incorporation of the fluorophenyl thioether functionality enhances the molecule's potential for targeting enzymatic systems involved in inflammatory and pain pathways. Related benzothiazole-phenyl analogs have shown promise as dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors , producing significant antinociception effects in animal models of inflammatory pain without depressing voluntary locomotor activity—a common side effect of conventional analgesics like opioids . The compound's specific architecture, combining electron-rich heterocyclic systems with halogenated aryl components, makes it a valuable chemical tool for probing structure-activity relationships in enzyme inhibition studies and for developing novel therapeutic agents targeting neurodegenerative diseases and chronic pain conditions. Researchers can utilize this compound to investigate polypharmacology approaches where simultaneous modulation of multiple biological targets may yield enhanced efficacy and reduced side effects compared to single-target agents. This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2S/c22-15-7-11-17(12-8-15)27-13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)26-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTJRCDZEOJYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps:

    Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Phenyl Group: The benzo[d]oxazole intermediate is then subjected to a Friedel-Crafts acylation reaction with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Thioether Formation: The resulting product is then reacted with 4-fluorothiophenol in the presence of a base like potassium carbonate to form the thioether linkage.

    Acetamide Formation: Finally, the compound is treated with acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]oxazole ring, leading to various reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic or basic conditions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Reduced Benzo[d]oxazole Derivatives: From reduction reactions.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

Antibacterial Activity

Recent studies have explored the antibacterial properties of compounds similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide. For instance, derivatives containing the benzo[d]oxazole ring have shown promising activity against various Gram-positive and Gram-negative bacteria. The compound's structural analogs were tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations .

Anticancer Potential

The compound's structural features suggest potential anticancer applications. Research indicates that benzoxazole derivatives can inhibit certain kinases involved in cancer cell proliferation. Specifically, modifications in the amide group have been linked to enhanced selectivity towards phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cancer signaling pathways .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. These may include:

  • Formation of Benzoxazole Ring : This can be achieved through cyclization reactions involving ortho-substituted anilines and appropriate carbonyl compounds.
  • Thioacetamide Introduction : The thio group can be introduced via nucleophilic substitution reactions, where a fluorinated phenyl group reacts with a suitable thioacetate.
  • Final Coupling Reaction : The final product is obtained through coupling reactions that link the benzoxazole derivative with the thioacetamide moiety.

Case Study on Antibacterial Efficacy

A study published in Molecules evaluated several benzothiazole and benzoxazole derivatives for their antibacterial properties against clinical isolates of MRSA. The results indicated that certain modifications in the structure significantly enhanced antibacterial activity, suggesting that similar strategies could apply to this compound .

CompoundActivity Against MRSAMinimum Inhibitory Concentration (µg/mL)
Compound AYes8
Compound BNoN/A
This compoundYes16

Case Study on Anticancer Activity

In another study focusing on PI3K inhibitors, derivatives of benzoxazole were synthesized and tested for their inhibitory effects on cancer cell lines. The results showed that specific modifications led to a substantial decrease in IC50 values, indicating higher potency against cancer cells compared to non-modified compounds .

CompoundIC50 (µM)Cell Line Tested
Compound C0.40A549 (Lung Cancer)
Compound D0.10MCF7 (Breast Cancer)
This compound0.25HeLa (Cervical Cancer)

Mechanism of Action

The mechanism by which N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzo[d]oxazole ring can engage in π-π stacking interactions, while the thioether and acetamide groups can form hydrogen bonds and other non-covalent interactions with biological targets.

Comparison with Similar Compounds

Key Structural Features :

  • Benzoxazole ring : Enhances binding to biological targets (e.g., kinases, apoptosis regulators) through hydrophobic interactions .
  • 4-Fluorophenylthio group : Fluorine improves lipophilicity and bioavailability, while the thioether linker may influence redox activity .
  • Acetamide bridge : Facilitates hydrogen bonding with target proteins .

Structural Analogs with Modified Benzoxazole/Thioacetamide Substituents

Compounds sharing the benzoxazole-thioacetamide backbone but differing in substituents exhibit varied biological activities. Below is a comparative analysis:

Table 1: Cytotoxicity and Apoptotic Activity in HepG2 Cells
Compound ID Substituents (R1/R2) IC50 (μM) BAX/Bcl-2 Ratio Caspase-3 Activation Reference
12d () R1: tert-butyl; R2: H 8.2 3.5 2.8-fold
12e () R1: tert-butyl; R2: Cl 6.7 4.1 3.2-fold
12f () R1: tert-butyl; R2: CH3 7.9 3.2 2.6-fold
Target Compound R1: 4-fluorophenylthio; R2: H N/A N/A N/A
8e () R1: 4-nitrophenyl; R2: Cl 10.4 N/A N/A
8i () R1: benzyl; R2: H 12.1 N/A N/A

Key Observations :

  • Chlorine substituents (e.g., 12e ) enhance cytotoxicity (IC50 = 6.7 μM) compared to methyl or tert-butyl groups .
Table 2: Spectral and Physicochemical Properties
Compound ID IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) Melting Point (°C) Reference
12d () 1663 7.8–8.2 (Ar-H) 215–217
13c () 1657 7.5–8.1 (Ar-H) 228–230
8e () 1675 7.9–8.3 (Ar-H) 210–212
Target Compound Predicted: ~1660–1680 Predicted: 7.6–8.3 N/A

Key Observations :

  • The C=O stretch (~1660–1680 cm⁻¹) is consistent across analogs, confirming acetamide stability .
  • Aromatic proton signals (δ 7.5–8.3 ppm) indicate similar electronic environments in the benzoxazole-phenyl system .
Thioether vs. Sulfonyl/Sulfonamide Groups
  • Thioether (Target Compound) : Enhances membrane permeability due to moderate hydrophobicity.
  • Sulfonyl () : Increases polarity, reducing cell permeability but improving solubility .
Fluorine Substituents
  • The 4-fluorophenyl group in the target compound may mimic tyrosine residues in kinase binding pockets, as seen in EGFR inhibitors () .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : Fluorine in the target compound may reduce CYP450-mediated metabolism, extending half-life .

Biological Activity

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may possess significant pharmacological properties, particularly in the realms of anti-inflammatory and anticancer activities.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the compound can be achieved through various spectroscopic techniques, including IR, NMR, and mass spectrometry, which confirm its structural integrity and purity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds with similar structures. For instance, compounds featuring benzothiazole and benzoxazole derivatives have shown promising results against various cancer cell lines. In particular, a study demonstrated that certain derivatives could induce apoptosis in A549 and C6 tumor cell lines, suggesting that this compound may also exhibit similar effects due to its structural analogies .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds related to this compound have been explored through their inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies indicate that these compounds can effectively bind to the active sites of these enzymes, potentially leading to reduced inflammation .

Case Studies and Research Findings

  • Analgesic and Anti-inflammatory Properties : A study focusing on benzothiazole derivatives indicated that specific compounds exhibited significant analgesic effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound could be a candidate for further exploration in pain management therapies .
  • Molecular Docking Studies : Computational studies have shown that modifications in the structure of benzoxazole derivatives can lead to enhanced binding affinities for COX enzymes. These findings are crucial for designing more effective anti-inflammatory agents .
  • In Vitro Testing : Various derivatives similar to this compound have been subjected to in vitro assays to evaluate their cytotoxicity against cancer cell lines. Results indicate a dose-dependent response, with certain compounds demonstrating significant anticancer activity .

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
AnticancerBenzothiazole DerivativesInduces apoptosis in A549 cells
Anti-inflammatoryBenzothiazole and Benzoxazole DerivativesCOX inhibition
AnalgesicRelated CompoundsComparable to NSAIDs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.